Macimorelin vs. Insulin Tolerance Test: Diagnostic Sensitivity and Specificity at 5.1 ng/mL GH Cutpoint
In a multicenter, open-label, randomized, two-way crossover trial directly comparing oral macimorelin (0.5 mg/kg) to the insulin tolerance test (ITT) for AGHD diagnosis, macimorelin demonstrated comparable diagnostic accuracy without inducing hypoglycemia [1]. Post hoc analyses using a 5.1 ng/mL GH cutpoint for both tests yielded 92% sensitivity and 96% specificity for macimorelin, with 87% overall agreement with ITT [2].
| Evidence Dimension | Diagnostic sensitivity and specificity for AGHD |
|---|---|
| Target Compound Data | Sensitivity 92%, Specificity 96% |
| Comparator Or Baseline | Insulin Tolerance Test (ITT) as reference standard |
| Quantified Difference | Overall agreement 87%; comparable/superior specificity |
| Conditions | Multicenter randomized crossover trial; n=140 subjects; GH cutpoint 5.1 ng/mL for both tests |
Why This Matters
This head-to-head validation establishes macimorelin as a clinically equivalent alternative to the ITT gold standard while eliminating the need for insulin-induced hypoglycemia, enabling testing in patients where ITT is contraindicated (e.g., seizure disorders, cardiovascular disease).
- [1] Garcia JM, et al. Macimorelin as a Diagnostic Test for Adult GH Deficiency. J Clin Endocrinol Metab. 2018;103(8):3083-3093. View Source
- [2] Garcia JM, et al. Sensitivity and specificity of the macimorelin test for diagnosis of AGHD. Endocr Connect. 2021;10(1):76-83. View Source
